5-trans-17-phenyl trinor Prostaglandin F2alpha is a synthetic derivative of prostaglandin, a group of bioactive lipids that play crucial roles in various physiological functions. This compound is recognized for its potential applications in pharmacology, particularly in the treatment of glaucoma and as a modulator of intraocular pressure. It is classified under the category of prostaglandins, specifically as a member of the prostaglandin F family, which are known for their involvement in inflammation and smooth muscle contraction.
This compound falls under the broader classification of prostaglandins, which are lipid compounds derived from fatty acids. They are categorized based on their structure and biological activity. 5-trans-17-phenyl trinor Prostaglandin F2alpha is specifically identified as a synthetic prostaglandin analog.
The synthesis of 5-trans-17-phenyl trinor Prostaglandin F2alpha involves several chemical reactions that modify the natural prostaglandin structure to enhance its efficacy and stability. The typical synthetic pathways include:
The synthesis process requires careful control of reaction conditions (temperature, pH) to ensure high yields and purity. Analytical methods such as high-performance liquid chromatography (HPLC) are used to assess the purity and identity of the synthesized compound .
The molecular formula for 5-trans-17-phenyl trinor Prostaglandin F2alpha is with a molecular weight of 388.5 g/mol. The structure features:
The compound's structural representation can be summarized as follows:
5-trans-17-phenyl trinor Prostaglandin F2alpha participates in various biochemical reactions, primarily through its interaction with specific receptors in target tissues. Notable reactions include:
The potency of 5-trans-17-phenyl trinor Prostaglandin F2alpha has been demonstrated in various assay systems, showing enhanced biological activity compared to its parent compounds .
The mechanism by which 5-trans-17-phenyl trinor Prostaglandin F2alpha exerts its effects involves:
Studies indicate that this compound exhibits significantly higher potency than traditional prostaglandins in various biological assays, including those measuring blood pressure response and reproductive effects .
5-trans-17-phenyl trinor Prostaglandin F2alpha is typically presented as a solid or liquid depending on its formulation. Key physical properties include:
Chemical properties include:
Relevant data indicate that this compound should be stored at -20°C for optimal stability .
5-trans-17-phenyl trinor Prostaglandin F2alpha has several important applications in scientific research and medicine:
The defining structural feature of 5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide (CAS 1163135-95-2) is the trans (E) configuration of the double bond between carbons 5 and 6, distinguishing it from the cis (Z) configuration found in classical prostaglandins and several therapeutic analogs. This stereochemical inversion significantly alters the spatial orientation of the molecule's aliphatic chains, imposing distinct conformational constraints that impact three-dimensional structure and molecular recognition. The trans configuration elongates the molecule compared to its cis counterpart, reducing the natural curvature of the carboxylic acid chain and potentially affecting membrane insertion dynamics and receptor docking geometry [2].
Structurally characterized as C₂₅H₃₇NO₄ with a molecular weight of 415.6 g/mol, this compound retains the core prostaglandin skeleton but incorporates three strategic modifications: (1) replacement of the carboxylic acid at C-1 with an ethyl amide group (-NHC₂H₅), (2) substitution of the C-17-C-20 alkyl chain with a phenyl ring (17-phenyl trinor modification), and (3) inversion of the C5-C6 double bond from cis to trans. The ethyl amide group enhances metabolic stability by resisting β-oxidation, while the phenyl ring contributes significant lipophilicity, influencing membrane permeability and target engagement kinetics. The compound is typically supplied as a ≥98% pure solution in methyl acetate, requiring storage at -20°C to maintain stability [2].
Table 1: Structural Specifications of 5-trans-17-phenyl trinor Prostaglandin F2α Ethyl Amide
Characteristic | Specification |
---|---|
Systematic Name | n-ethyl-9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5E,13E-dien-1-amide |
Molecular Formula | C₂₅H₃₇NO₄ |
Molecular Weight | 415.6 g/mol |
CAS Number | 1163135-95-2 |
Key Stereochemistry | 5E double bond, 9α-OH, 11α-OH, 15S-OH |
Purity | ≥98% (analytical standards) |
Common Solvent | Methyl acetate solution |
Cis-trans isomerism at the Δ⁵ double bond represents a critical structural determinant in prostaglandin pharmacology. The 5-trans isomer of 17-phenyl trinor PGF₂α ethyl amide occurs as an impurity in commercial preparations of the corresponding cis isomer, which is therapeutically utilized under the International Nonproprietary Name (INN) bimatoprost. This positional isomerism profoundly influences biological activity. The cis configuration (bimatoprost) optimally positions the molecule for interaction with the prostaglandin F receptor (FP receptor), facilitating high-affinity binding and potent intraocular pressure (IOP)-lowering effects. In stark contrast, the 5-trans isomer exhibits significantly reduced potency due to the altered spatial presentation of key pharmacophoric elements – particularly the relative positioning of the C1 ethyl amide, C9/C11 diol system, and C15 hydroxyl group relative to the hydrophobic phenyl ring at C17 [2].
The importance of stereochemical precision extends beyond the Δ⁵ bond. For instance, the 15(R) epimer of 17-phenyl trinor PGF₂α ethyl amide (15(R)-Bimatoprost, CAS 1163135-92-9) demonstrates that inversion of the C15 hydroxyl group from the natural α (S) configuration to the β (R) configuration also substantially diminishes, though does not completely abolish, FP receptor agonist activity and IOP reduction efficacy. This observation underscores the exquisite sensitivity of prostaglandin signaling to stereochemical variations and highlights the FP receptor's stringent requirement for the native 15(S)-hydroxyl orientation observed in endogenous PGF₂α. Together, these findings illustrate a hierarchy of stereochemical dependencies: while the 5-cis configuration is essential for full activity, the 15(S) configuration remains a critical, though slightly more tolerant, determinant of potency [3].
Table 2: Impact of Stereochemical Variations on Prostaglandin F2α Analogs
Compound Modification | Effect on FP Receptor Activity | Functional Consequence |
---|---|---|
5-cis configuration (e.g., Bimatoprost) | High affinity binding, potent agonism | Maximizes IOP reduction efficacy |
5-trans configuration | Reduced affinity and efficacy | Forms impurity in therapeutic preparations |
15(S)-OH configuration | Optimal interaction with receptor | Maintains near-maximal agonist potency |
15(R)-OH configuration | Markedly decreased, but residual activity | ~10-fold reduction in potency vs. 15(S) epimer |
The substitution of the classical prostaglandin carboxylic acid moiety with an ethyl amide group (-NHC₂H₅) represents a pivotal pharmacochemical optimization in 5-trans-17-phenyl trinor PGF₂α ethyl amide and its analogs. This modification fundamentally alters the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity at the receptor interaction interface. Compared to the anionic carboxylate, the neutral ethyl amide exhibits significantly reduced polarity, enhancing trans-corneal penetration – a critical factor for topical ophthalmic efficacy. This increased lipophilicity (log P) facilitates partitioning into biological membranes and access to the FP receptor's transmembrane binding pocket [4] [5].
Biophysically, the ethyl amide group engages the FP receptor through distinct hydrogen-bonding patterns compared to carboxylic acid-containing analogs. While the carboxylate typically forms ionic bonds or strong bidentate hydrogen bonds with basic residues (e.g., Arg³⁰⁷ in the human FP receptor), the amide carbonyl likely accepts a single hydrogen bond from receptor donors, and the N-ethyl group may participate in hydrophobic interactions. Although direct binding studies specific to the 5-trans isomer are limited, research on its cis counterpart (bimatoprost) demonstrates that the ethyl amide modification does not preclude receptor activation but modifies downstream signaling kinetics. Notably, 17-phenyl trinor prostaglandin F₂α ethyl amide derivatives act as potent FP receptor agonists, effectively activating Gαq-mediated phospholipase C signaling and subsequently reducing intraocular pressure, albeit with differential efficacy based on the C5-C6 bond configuration and C15 stereochemistry [4] [5].
The 17-phenyl trinor modification synergizes with the ethyl amide substitution to enhance receptor affinity and metabolic stability. Removal of the C18-C20 methylenes coupled with aromatic ring installation creates a rigid, hydrophobic terminus that occupies a distinct receptor subpocket, likely contributing to prolonged residence time. Together, these modifications – ethyl amide at C1, phenyl at C17, and specific stereochemistry (including the 5-trans configuration) – define a unique pharmacological profile distinguishing it from endogenous PGF₂α and other synthetic analogs like the 17-phenoxy variant (HY-124219) or 17-trifluoromethylphenyl derivative (HY-163376) [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7